rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a difluorophenyl group and a methyl group, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.
Methylation: The methyl group is added through an alkylation reaction, often using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-2-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine
- rac-(2R,3S)-2-(3,4-dimethylphenyl)-1-methylpyrrolidin-3-amine
Uniqueness
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of the difluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance metabolic stability and influence the compound’s pharmacokinetic profile.
Properties
Molecular Formula |
C11H14F2N2 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m0/s1 |
InChI Key |
SSVHXBQGSQFNJU-WDEREUQCSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CC(=C(C=C2)F)F)N |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
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